8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Overview
Description
8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one (8-Bromo-2-TEMS-IQ) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmacology and medicinal chemistry. 8-Bromo-2-TEMS-IQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Synthesis of Pyrroloisoquinolines
Isoquinoline derivatives, such as those related to the compound , are utilized in synthesizing pyrrolo[2,1-a]isoquinolines through reactions with activated acetylenes, showcasing their role in constructing polycyclic structures with potential biological activity (Yavari, Hossaini, & Sabbaghan, 2006).
Telescoping Process in Drug Synthesis
Improvements in the synthetic routes of drug intermediates demonstrate the application of bromoisoquinoline derivatives in streamlining pharmaceutical production processes, contributing to the efficient synthesis of key intermediates (Nishimura & Saitoh, 2016).
Bromoethoxyisoquinolines Reactions
The reactivity of bromoethoxyisoquinolines with potassium amide illustrates the chemical behavior of brominated isoquinoline derivatives, leading to nucleophilic substitution products essential for further chemical transformations (Sanders, Dijk, & Hertog, 2010).
Synthesis of Alkaloids
The use of bromoisoquinoline derivatives in aryl radical cyclizations for synthesizing protoberberine and pavine alkaloids underscores their utility in constructing complex natural product frameworks, vital for drug discovery and development (Orito, Satoh, Nishizawa, Harada, & Tokuda, 2000).
New Heterocyclic Compounds
Bromoisoquinolinylhydrazinium chloride derivatives serve as precursors in the synthesis of new heterocyclic compounds, highlighting the role of bromoisoquinoline derivatives in expanding the diversity of chemical entities for potential therapeutic applications (Afghan, Roohi, Baradarani, & Joule, 2014).
properties
IUPAC Name |
8-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2Si/c1-20(2,3)10-9-19-11-17-8-7-12-5-4-6-13(16)14(12)15(17)18/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPJCYPRXBDPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131872394 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.